3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPKBONMCKXEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol is a compound belonging to the quinazolinone class, notable for its diverse biological activities. Its molecular formula is C21H17N3O, with a molecular weight of approximately 327.387 g/mol. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies, among other fields.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a quinazoline moiety linked to an amino group and a phenolic group. The synthesis of this compound can be achieved through various methods, including condensation reactions and cyclization processes involving appropriate precursors.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest promising activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown considerable cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The mechanism of action appears to involve the inhibition of key protein kinases associated with cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.173 ± 0.012 |
| A2780 | 0.177 ± 0.032 |
The compound acts as a non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, highlighting its potential as a targeted therapy in cancer treatment .
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies reveal that the compound can effectively interact with multiple tyrosine kinases, which are crucial in signaling pathways related to cell growth and differentiation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Variations in substituents on the quinazoline core can significantly alter both biological activity and pharmacokinetic properties. For instance, compounds with additional functional groups or modifications have demonstrated enhanced solubility and bioavailability, which are essential for therapeutic efficacy .
Case Studies
Recent studies have highlighted the effectiveness of quinazolinone derivatives in treating various diseases:
- Anticancer Efficacy : A study demonstrated that specific derivatives exhibited strong cytotoxic effects on cancer cells through cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Another investigation revealed that certain derivatives showed potent inhibitory effects against mycobacterial infections, suggesting their utility in treating tuberculosis .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of quinazoline derivatives, including 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol. The compound has been evaluated against multiple cancer cell lines, showing promising results.
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of various quinazoline derivatives, including this compound, against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that this compound exhibited a significant inhibitory concentration (IC50) against these cell lines, suggesting its potential as an anticancer agent .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 25.0 ± 1.5 |
| This compound | MCF-7 | 30.0 ± 2.0 |
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has also been investigated. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains.
Case Study: Antimicrobial Screening
In a study focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated low minimum inhibitory concentrations (MIC), highlighting their potential as antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
Neuroprotective Properties
Recent research has highlighted the neuroprotective potential of quinazoline derivatives, including the compound . The adenosine A2A receptor has been identified as a therapeutic target for neurodegenerative diseases, and compounds like this compound are being explored for their ability to modulate this receptor .
Case Study: A2A Receptor Modulation
A study reported the synthesis of new quinazoline derivatives that showed high affinity for the A2A receptor, with implications for treating neurodegenerative conditions such as Parkinson's disease .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that can be optimized to enhance its biological activity. Structure activity relationship studies have been crucial in identifying which modifications lead to increased potency against specific targets.
Synthesis Overview
The compound is synthesized through a series of reactions involving quinazoline precursors and phenolic compounds. Variations in substituents on the quinazoline ring can significantly affect its pharmacological properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a quinazoline core. Key steps include:
- Condensation : Reacting 6-methyl-4-phenylquinazolin-2-amine with a phenolic derivative under basic conditions (e.g., NaOH in ethanol) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux at 80–100°C) to enhance yield. Monitor reaction progress via TLC (Rf ~0.6 in ACN:methanol 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize:
- IR Spectroscopy : Identify N-H (3533 cm⁻¹), C=N (1612 cm⁻¹), and aromatic C-C (1512 cm⁻¹) stretches .
- 1H NMR : Look for aromatic protons (δ 6.4–8.33 ppm) and NH signals (δ ~4.11 ppm) .
- Mass Spectrometry : Use FABMS to confirm molecular ion peaks (e.g., m/z 482.90 for analogous compounds) .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., anticancer, antimicrobial)?
- Methodological Answer :
- Anticancer : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM. Compare IC₅₀ values with reference drugs .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
Q. How can solubility and stability challenges be addressed during formulation for biological studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability .
- pH Adjustment : Test stability in PBS (pH 7.4) and simulate physiological conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- Molecular Docking : Dock into kinase domains (e.g., EGFR PDB:1M17) using AutoDock Vina. Validate with MD simulations (100 ns) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., cell line variability vs. assay conditions)?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified) and assay kits (e.g., Promega CellTiter-Glo).
- Meta-Analysis : Apply ANOVA to compare IC₅₀ values across studies, controlling for variables like serum concentration .
Q. What experimental designs assess environmental fate (e.g., biodegradation, bioaccumulation)?
- Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via HPLC-MS .
- Bioaccumulation : Use OECD 305 guidelines with fish models (e.g., Danio rerio); quantify tissue concentrations via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Analog Synthesis : Replace the phenol group with methoxy or nitro substituents.
- Biological Testing : Compare activity changes to identify critical moieties (e.g., NH for kinase inhibition) .
Q. What theoretical frameworks integrate this compound into broader pharmacological or materials science research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
